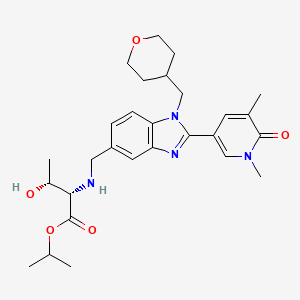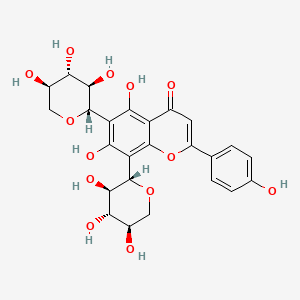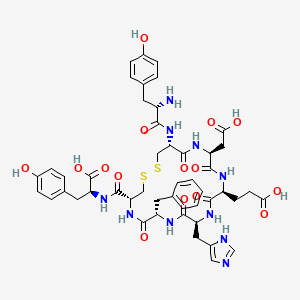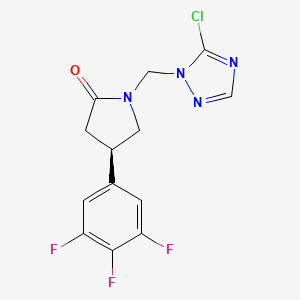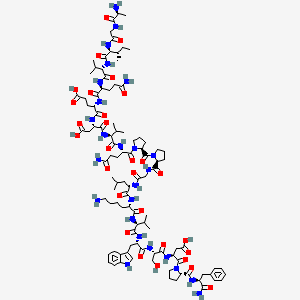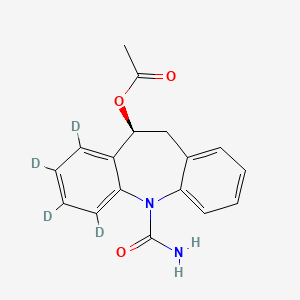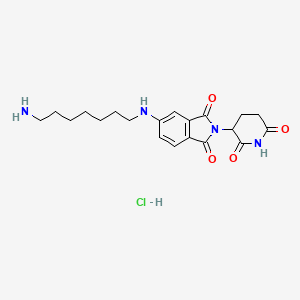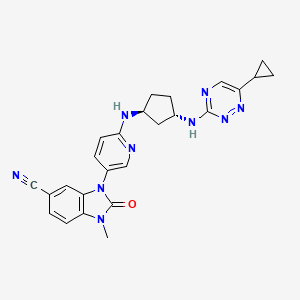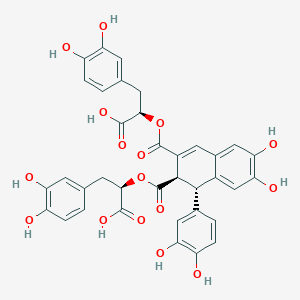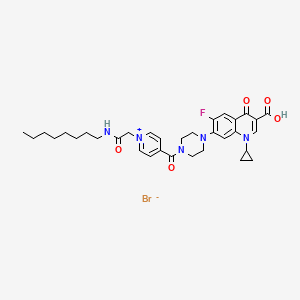
Antibacterial agent 181
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.
Preparation Methods
The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:
Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .
Chemical Reactions Analysis
Antibacterial agent 181 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.
Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.
Scientific Research Applications
Antibacterial agent 181 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibacterial activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antibacterial agent 181 involves:
Targeting Bacterial DNA: It interferes with bacterial DNA replication and transcription processes.
Inhibition of Protein Synthesis: The compound disrupts the synthesis of essential proteins required for bacterial growth and survival.
Molecular Targets: The primary targets include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication
Comparison with Similar Compounds
Antibacterial agent 181 is unique compared to other similar compounds due to its:
Properties
Molecular Formula |
C33H41BrFN5O5 |
|---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
InChI Key |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

